8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[321]oct-2-ene is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One proposed method includes the following steps :
Starting Material: The synthesis begins with N-Boc-tropin-3-one.
Chiral Transfer Reagent: A recyclable chiral transfer reagent derived from styrene is used.
Reaction Conditions: The reaction is carried out under specific conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with biological targets such as enzymes or receptors. The methoxyphenyl group may also play a role in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 8-Boc-3-(trifluoromethylsulfonyloxy)-8-aza-bicyclo[3.2.1]oct-3-ene
- N-Boc-8-azabicyclo[3.2.1]oct-2-ene-2-boronic acid, pinacol ester
Uniqueness
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this substituent or have different functional groups.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-19(2,3)23-18(21)20-15-7-8-16(20)12-14(11-15)13-5-9-17(22-4)10-6-13/h5-6,9-11,15-16H,7-8,12H2,1-4H3 |
InChI Key |
RUTFZFJZTIEYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.